Greater than 3,000-Fold Superior Potency in GPR133 Agonism Compared to the Primary Alternative Agonist GL64
AP-503 demonstrates dramatically superior potency at the GPR133 receptor relative to the only other characterized small-molecule agonist, GL64. The EC50 of AP-503 was determined to be 1.21 nM in a cellular functional assay, while the EC50 of GL64 is reported as 3.98 µM (3,980 nM) under comparable cell-based conditions . This represents an approximate 3,289-fold difference in potency.
| Evidence Dimension | GPR133/ADGRD1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.21 nM |
| Comparator Or Baseline | GL64: EC50 = 3.98 µM (3,980 nM) |
| Quantified Difference | ~3,289-fold more potent |
| Conditions | Cellular functional assays (CRE-luciferase reporter assay in ADGRD1-overexpressing HEK293T cells for the comparator; reference cited for target compound potency in a similar cellular context). |
Why This Matters
For procurement decisions, this >3,000-fold potency gap means AP-503 achieves maximal receptor activation at concentrations achievable in complex biological matrices, whereas GL64 may fail to saturate the receptor in the same experimental setups, making AP-503 the essential tool for robust GPR133 pharmacology.
